3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione
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Overview
Description
Antibiotic SF 2415A3 is a novel antibiotic compound produced by the bacterium Streptomyces aculeolatusThese compounds have shown significant antibacterial activity, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Antibiotic SF 2415A3 involves the fermentation of Streptomyces aculeolatus. The process begins with the inoculation of a slant culture of the bacterium into a nutrient-rich medium containing yeast extract, soybean meal, and calcium carbonate. The culture is incubated at 28°C on a rotary shaker for several days to allow for optimal growth and antibiotic production .
Industrial Production Methods: For industrial-scale production, the fermentation process is scaled up using large fermentors. The production medium typically contains starch, soybean oil, cottonseed meal, corn gluten meal, calcium carbonate, and ferrous sulfate. The fermentation is carried out at controlled temperatures and agitation speeds to maximize antibiotic yield. After fermentation, the antibiotic is extracted from the culture medium using a combination of solvent extraction and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Antibiotic SF 2415A3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the structural elucidation and modification of the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Antibiotic SF 2415A3 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the molecule .
Major Products Formed: The major products formed from the chemical reactions of Antibiotic SF 2415A3 include various derivatives with modified functional groups. These derivatives are studied for their enhanced antibacterial activity and potential therapeutic applications .
Scientific Research Applications
Antibiotic SF 2415A3 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotic molecules. In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, Antibiotic SF 2415A3 is explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria. Additionally, it has industrial applications in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
The mechanism of action of Antibiotic SF 2415A3 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, Antibiotic SF 2415A3 disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound also exhibits activity against bacterial protein synthesis by binding to the bacterial ribosome and inhibiting the translation of mRNA into proteins .
Comparison with Similar Compounds
Similar Compounds: Antibiotic SF 2415A3 is structurally related to other compounds in the SF 2415 family, including SF 2415A1, SF 2415A2, SF 2415B1, SF 2415B2, and SF 2415B3. These compounds share similar core structures but differ in their functional groups and side chains .
Uniqueness: What sets Antibiotic SF 2415A3 apart from its analogs is its unique combination of functional groups, which contribute to its potent antibacterial activity. The presence of specific halogen atoms and diazo groups in its structure enhances its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. This makes Antibiotic SF 2415A3 a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C26H30Cl2N2O5 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione |
InChI |
InChI=1S/C26H30Cl2N2O5/c1-13(2)8-7-9-14(3)10-11-26-23(34)17-18(20(31)15(4)21(32)19(17)30-29)22(33)25(26,28)12-16(27)24(5,6)35-26/h8,10,16,31H,7,9,11-12H2,1-6H3/b14-10+ |
InChI Key |
GVDGCOQYLNQNKJ-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C3(C(C2=O)(CC(C(O3)(C)C)Cl)Cl)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C3(C(C2=O)(CC(C(O3)(C)C)Cl)Cl)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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